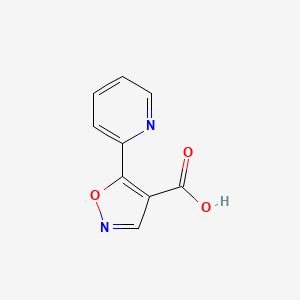

5-Pyridin-2-ylisoxazole-4-carboxylic acid

Description

Significance of Isoxazole (B147169) and Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. nih.govmdpi.com Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. mdpi.comresearchgate.netresearchgate.net The isoxazole nucleus is a component of several natural products and approved drugs, highlighting its versatility and acceptance in biological systems. researchgate.net The electronic properties of the isoxazole ring can be readily modulated through substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. researchgate.net

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a fundamental building block in a vast number of pharmaceuticals and agrochemicals. nih.gov Its presence can enhance the aqueous solubility and basicity of a molecule, which are often desirable characteristics for drug candidates. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological effects, and the pyridine scaffold is a key component in numerous approved drugs for a variety of therapeutic areas. nih.gov

Rationale for Academic Investigation of 5-Pyridin-2-ylisoxazole-4-carboxylic acid

The academic interest in This compound stems from the strategic combination of the isoxazole and pyridine rings. The hypothesis is that by linking these two pharmacologically significant heterocycles, it may be possible to generate novel compounds with unique and potentially enhanced biological activities. The carboxylic acid functional group at the 4-position of the isoxazole ring further adds to the molecule's potential, as it can participate in hydrogen bonding and act as a handle for further chemical modifications, such as the formation of amides and esters.

The synthesis of isoxazole-4-carboxylic acid derivatives is a topic of ongoing research. biosynth.com For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been reported as a method to produce isoxazole-4-carboxylic esters and amides. biosynth.comchemsrc.com Another approach involves the reaction of α-chloro oximes with lithiated nitriles to yield 5-aminoisoxazoles, which can be further modified. researchgate.net The synthesis of pyridine-containing isoxazoles has also been explored, often through cycloaddition reactions. mdpi.com These general synthetic strategies provide a foundation for the potential synthesis of the target molecule, This compound .

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)6-5-11-14-8(6)7-3-1-2-4-10-7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQQVCGFKYOZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 2 Ylisoxazole 4 Carboxylic Acid

Established Synthetic Routes to the 5-Pyridin-2-ylisoxazole-4-carboxylic acid Core

The construction of the this compound scaffold relies on fundamental reactions for heterocycle formation, primarily focusing on the assembly of the isoxazole (B147169) ring from acyclic precursors that already contain the necessary pyridine (B92270) and carboxylate functionalities.

The formation of the isoxazole ring is a key step in the synthesis of the target molecule. Several classical and modern methods are employed for constructing substituted isoxazoles, which can be adapted for this specific scaffold.

Reaction of β-Dicarbonyl Compounds with Hydroxylamine (B1172632): This is one of the most common routes to isoxazoles. researchgate.net The synthesis would involve a 1,3-dicarbonyl compound bearing a pyridin-2-yl group at one carbonyl carbon and an ester group adjacent to the other. The reaction with hydroxylamine proceeds via condensation, followed by cyclization and dehydration to yield the 5-pyridin-2-ylisoxazole-4-carboxylate ester. The reaction conditions, particularly pH, can be crucial for directing the regioselectivity of the cyclization. nih.gov

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or alkene. nih.govnanobioletters.com To synthesize the target structure, a pyridine-2-carbonitrile oxide could be generated in situ and reacted with an propiolate ester (an alkyne with a carboxylate group). This [3+2] cycloaddition reaction is highly regioselective and forms the isoxazole ring in a single step. nih.gov

Condensation of α-Cyanoketones: The condensation of α-cyanoketones with hydroxylamine provides a direct route to 5-aminoisoxazoles. nih.gov While not a direct route to the title compound, this highlights the versatility of using hydroxylamine with various keto precursors for isoxazole synthesis.

A summary of common isoxazole formation strategies is presented below.

| Method | Precursors | Key Features | Reference |

| Condensation | β-Dicarbonyl Compound + Hydroxylamine | Widely used, pH-dependent regioselectivity | nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkene | High regioselectivity, single-step ring formation | nih.govnanobioletters.com |

| Domino Isomerization | 4-Acyl-5-methoxyisoxazoles | Fe(II)-catalyzed, yields isoxazole-4-carboxylic acid derivatives | nanobioletters.com |

The pyridyl and carboxylic acid groups are typically introduced via the starting materials rather than being added to a pre-formed isoxazole ring. This is because direct electrophilic aromatic substitution on the isoxazole ring is difficult due to its low nucleophilicity. nanobioletters.com

The synthesis generally begins with precursors where the pyridine ring is already present. For instance, in the β-dicarbonyl condensation method, a starting material like ethyl 3-oxo-3-(pyridin-2-yl)propanoate would be required. The carboxylic acid functionality is almost universally handled in a protected form, typically as an ethyl or methyl ester, throughout the ring-forming reactions. nanobioletters.comnih.gov This ester group prevents the acidic proton from interfering with the reaction conditions and can be easily hydrolyzed to the final carboxylic acid in a subsequent step. rsc.org

The final step in many synthetic sequences is the hydrolysis of the ester (e.g., ethyl 5-(pyridin-2-yl)isoxazole-4-carboxylate) to yield this compound. This is commonly achieved under basic conditions, for example, using an aqueous solution of lithium hydroxide or sodium hydroxide, followed by acidification to precipitate the carboxylic acid product. nih.gov

Advanced Synthetic Approaches and Chemo-Selective Transformations

Modern synthetic chemistry aims to improve the efficiency, selectivity, and environmental footprint of chemical processes. These advancements are applicable to the synthesis of complex heterocyclic systems like this compound.

Catalysis plays a crucial role in enhancing the efficiency of synthetic routes. Various catalysts can be employed in the synthesis of the isoxazole and pyridine components.

Metal Catalysis: Transition metals are widely used in cross-coupling reactions to form C-C bonds. For instance, a palladium-catalyzed Suzuki or Stille coupling could be envisioned to attach the pyridyl group to a pre-formed isoxazole ring bearing a suitable handle like a halogen. Molybdenum hexacarbonyl has been used to mediate the ring expansion of isoxazoles to form pyridones, showcasing the utility of metal carbonyls in rearranging heterocyclic systems. nih.gov Nickel catalysts have been studied for carboxylation reactions and for the catalytic reduction of dichloropyridine-carboxylic acids to pyridine-carboxylic acids. researchgate.net

Organocatalysis: Small organic molecules can also act as efficient catalysts. Pyridine-2-carboxylic acid (P2CA) itself has been reported as an effective dual-nature (acidic and basic) catalyst in multi-component reactions for synthesizing other complex heterocycles. nih.govrsc.org In the context of derivatization, pyridine is often used as a catalyst in derivatization reactions involving chloroformates. nih.gov

The table below summarizes representative catalytic approaches relevant to the synthesis.

| Catalyst Type | Example Catalyst | Application | Reference |

| Metal Carbonyl | Mo(CO)6 | Reductive ring opening and expansion of isoxazoles | nih.gov |

| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) | Multi-component reactions for heterocycle synthesis | nih.govrsc.org |

| Transition Metal | Nickel | Catalytic reduction and carboxylation reactions | researchgate.net |

| Ionic Liquid Catalyst | N-sulfonic acid pyridinium-4-carboxylic acid chloride | Condensation reactions under solvent-free conditions | iau.ir |

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. mdpi.com Key strategies include the use of alternative energy sources and environmentally benign reaction media.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating. scirp.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-thiadiazole-5-carboxylates and pyridone derivatives, and is a viable approach for accelerating the cycloaddition or condensation steps in isoxazole synthesis. mdpi.comresearchgate.net

Ultrasound Irradiation: Sonication provides mechanical energy that can enhance reaction rates and yields. An environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without a catalyst has been reported, featuring mild conditions and an easier work-up. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent or in greener solvents (like water or ionic liquids) minimizes the generation of volatile organic waste. mdpi.com The synthesis of pyridopyrimidines has been achieved under solvent-free conditions using an N-sulfonic acid-based catalyst, demonstrating the potential for this approach in related heterocyclic syntheses. iau.ir

Derivatization Strategies for Structural Modification of this compound

The carboxylic acid group is a versatile functional handle for structural modification, allowing for the creation of libraries of related compounds. rsc.org Common derivatization strategies focus on transforming this group into amides, esters, or other functionalities.

Amide Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI) in combination with N,N-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). rsc.org This method is used to synthesize a wide variety of N-substituted amides.

Esterification: Reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., an acyl chloride) yields the corresponding ester. This is a fundamental transformation for modifying the solubility and electronic properties of the molecule.

Reduction: The carboxylic acid or its corresponding ester can be reduced to a primary alcohol. For instance, a methoxycarbonyl group can be selectively reduced to a hydroxymethyl group, providing another point for further functionalization. nih.gov

Derivatization for Analysis: Specific reagents can be used to derivatize the carboxylic acid for enhanced detection in analytical techniques. For example, reaction with 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine creates a derivative that is highly responsive in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov

Esterification and Amidation Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification:

Esterification of pyridine carboxylic acids can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com Another approach involves the use of a strong acid salt of the pyridine carboxylic acid ester as a catalyst, which can be a cyclic process where the residue from one reaction can be used as the catalyst for subsequent esterifications. google.com More contemporary methods utilize condensing agents to facilitate the reaction under milder conditions. For instance, titanium tetrachloride (TiCl₄) has been shown to assist in the direct esterification of carboxylic acids with alcohols. mdpi.com

Table 1: Examples of Esterification Reactions on Carboxylic Acids This table presents generalized esterification methods applicable to carboxylic acids and does not represent specific experimental data for this compound.

| Reagent/Catalyst | Alcohol | Conditions | Product |

|---|---|---|---|

| H₂SO₄ | Methanol | Reflux | Methyl ester |

| SOCl₂ | Ethanol | Room Temp | Ethyl ester |

Amidation:

Amidation of this compound can be carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acyl chloride, or coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Direct amidation can also be achieved using catalysts like Nb₂O₅, which acts as a reusable Lewis acid catalyst. researchgate.net The use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been reported as an efficient coupling agent for the amidation of various carboxylic acids under mild conditions. researchgate.net

Table 2: Examples of Amidation Reactions on Carboxylic Acids This table presents generalized amidation methods applicable to carboxylic acids and does not represent specific experimental data for this compound.

| Coupling Agent/Catalyst | Amine | Conditions | Product |

|---|---|---|---|

| HBTU, Hünig's base | Primary/Secondary Amine | Room Temp | Amide |

| Nb₂O₅ | Aniline | Heat | Anilide |

Substitutions and Modifications on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the isoxazole and carboxylic acid groups. nih.gov

Electrophilic Aromatic Substitution:

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) reactions are generally sluggish and require harsh conditions. rsc.org Nitration, for example, typically occurs at the 3- and 5-positions relative to the nitrogen atom. rsc.org The presence of the isoxazole substituent at the 2-position would further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). nih.gov The introduction of a good leaving group, such as a halogen, at these positions would facilitate substitution by various nucleophiles. For instance, a chloro-substituted pyridine can react with amines to form aminopyridine derivatives. researchgate.net

Table 3: Potential Substitutions on the Pyridine Ring This table outlines potential substitution reactions on the pyridine ring based on general reactivity patterns and does not represent specific experimental data for this compound.

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted pyridine |

| Halogenation | Cl₂/FeCl₃ | Chloro-substituted pyridine |

Ring Expansions or Contractions of the Isoxazole Moiety

The isoxazole ring is known to undergo various rearrangement and ring-opening reactions, which can lead to the formation of different heterocyclic systems.

One notable transformation is the Boulton–Katritzky rearrangement , a thermal or base-catalyzed rearrangement of isoxazoles. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govnih.govacs.orgtriazol-4-yl)pyridines. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Ruthenium-catalyzed rearrangements of 4-alkylidene-isoxazol-5-ones can lead to the formation of pyrazole- and isoxazole-4-carboxylic acids through a non-decarboxylative pathway. nih.govacs.org This type of rearrangement is influenced by the presence of intramolecular hydrogen bonds. nih.govacs.org Additionally, molybdenum hexacarbonyl can mediate the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to produce methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov

Hydrolytic ring-opening and decarboxylation have been observed in 5-hydroxyoxazole-4-carboxylic acid derivatives, indicating the potential instability of the isoxazole ring under certain conditions. nih.gov

Isomerism and Tautomerism Studies of this compound Derivatives

Derivatives of this compound can exhibit various forms of isomerism, including geometric and tautomeric isomerism.

Geometric Isomerism:

Geometric isomerism can arise in derivatives where a double bond is introduced, for example, through a condensation reaction at a position adjacent to one of the rings. For instance, the synthesis of 4-cinnamylidene-2-phenyl-2-oxazolin-5-one can result in a mixture of E and Z isomers, with the potential for stereospecific conversion between them. researchgate.net

Tautomerism:

Tautomerism is a significant consideration for derivatives of this compound, particularly those bearing substituents that can participate in proton transfer. For example, amino-substituted isoxazoles can exist in equilibrium between amino and imino tautomeric forms. scispace.com Similarly, hydroxy-substituted isoxazoles can exhibit keto-enol tautomerism. Studies on isoxazolo[3,4-b]quinolin-3(1H)-ones have shown the existence of different tautomeric forms, with alkylation and acylation reactions occurring preferentially on the pyridine-type nitrogen of the most stable tautomer. researchgate.net Ring-chain and ring-ring tautomerism have also been observed in isoxazolidine and Δ²-isoxazoline derivatives. researchgate.net The specific tautomeric equilibrium would depend on the nature and position of the substituents, as well as the solvent. jst-ud.vn

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Pyridin 2 Ylisoxazole 4 Carboxylic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Pyridin-2-ylisoxazole-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and isoxazole (B147169) rings, as well as the carboxylic acid proton. The pyridine ring protons would appear as a complex multiplet system in the aromatic region (typically δ 7.0-9.0 ppm). The single proton on the isoxazole ring (H-3) would likely resonate as a singlet in a similar region. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position and broadness of which can be influenced by solvent and concentration due to hydrogen bonding and chemical exchange. princeton.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Aromatic and heteroaromatic carbons typically resonate in the δ 100-160 ppm range. oregonstate.eduorganicchemistrydata.org The quaternary carbons of the isoxazole ring and the carbon to which the pyridine ring is attached would likely appear in this region. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 160-185 ppm. youtube.comlibretexts.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. wikipedia.org For the pyridine ring, COSY would help in assigning the positions of the protons by identifying their spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This would allow for the definitive assignment of each proton to its corresponding carbon atom in both the pyridine and isoxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.educolumbia.edu This technique would be crucial in confirming the connectivity between the pyridine and isoxazole rings by observing correlations between the pyridine protons and the isoxazole carbons, and vice versa. It would also confirm the position of the carboxylic acid group by showing correlations from the isoxazole proton to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is valuable for determining the preferred conformation of the molecule, particularly the relative orientation of the two heterocyclic rings.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3' | 7.2-7.4 | ddd |

| Pyridine H-4' | 7.6-7.8 | t |

| Pyridine H-5' | 7.9-8.1 | ddd |

| Pyridine H-6' | 8.5-8.7 | d |

| Isoxazole H-3 | 8.2-8.4 | s |

| Carboxylic Acid OH | 10.0-13.0 | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2' | 150-152 |

| Pyridine C-3' | 122-124 |

| Pyridine C-4' | 136-138 |

| Pyridine C-5' | 120-122 |

| Pyridine C-6' | 149-151 |

| Isoxazole C-3 | 155-157 |

| Isoxazole C-4 | 110-112 |

| Isoxazole C-5 | 165-167 |

| Carboxylic Acid C=O | 168-172 |

The bond connecting the pyridine and isoxazole rings allows for rotational freedom. Dynamic NMR studies, by varying the temperature, could reveal information about the rotational barrier between different conformations. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers.

Tautomerism is another aspect that could be investigated. wikipedia.org The carboxylic acid proton could potentially engage in tautomeric exchange with the nitrogen atoms of the pyridine or isoxazole rings, although the carboxylic acid form is expected to be overwhelmingly predominant. The presence of multiple tautomers in solution would lead to a more complex NMR spectrum, and temperature-dependent studies could help in understanding these equilibria.

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography would provide the definitive solid-state structure of this compound. Based on studies of similar heterocyclic carboxylic acids, it is anticipated that the molecule would exhibit a high degree of planarity, although some torsion angle between the pyridine and isoxazole rings is likely. researchgate.net

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Derivatization Confirmation

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which serves as a confirmation of the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

For this compound, common fragmentation pathways for aromatic carboxylic acids would be expected. youtube.comwhitman.edulibretexts.orgwhitman.edu These include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak, and the loss of a carboxyl group (•COOH) to give an [M-45]⁺ peak. Another characteristic fragmentation would be the decarboxylation (loss of CO₂) to yield an [M-44]⁺• radical cation. The isoxazole ring itself can undergo characteristic ring cleavage, which would further aid in the structural confirmation. HRMS is also invaluable for confirming the successful synthesis of derivatives of the title compound by showing the expected mass shift.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| [M]⁺• | Molecular Ion |

| [M-17]⁺ | Loss of •OH |

| [M-44]⁺• | Loss of CO₂ |

| [M-45]⁺ | Loss of •COOH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. youtube.comnih.gov A strong absorption between 1700 and 1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=N and C=C stretching vibrations of the pyridine and isoxazole rings would appear in the 1400-1650 cm⁻¹ region. aps.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong band. The aromatic ring vibrations of both the pyridine and isoxazole moieties are expected to produce strong and sharp signals in the Raman spectrum, which are highly characteristic and can be used as a fingerprint for the molecule. youtube.comhoriba.com The positions and widths of these vibrational bands can provide insights into the strength and nature of the hydrogen bonding network in the solid state. nih.govnmrdb.org

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | IR Intensity | Raman Intensity | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | Strong, very broad | Weak | 2500-3300 |

| C-H Stretch (Aromatic) | Medium | Strong | 3000-3100 |

| C=O Stretch (Carboxylic Acid) | Strong | Medium | 1700-1730 |

| C=N and C=C Stretch (Rings) | Medium-Strong | Strong | 1400-1650 |

| Ring Breathing Modes | Medium | Strong | 990-1050 |

Computational and Theoretical Chemistry of 5 Pyridin 2 Ylisoxazole 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. irjweb.com These methods allow for the precise calculation of molecular orbitals, electron density distribution, and other electronic parameters that govern the molecule's stability and reactivity.

Molecular Orbital (MO) theory is central to describing the electronic structure and reactivity of chemical compounds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

Studies on related isoxazole (B147169) derivatives often employ DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to calculate these orbital energies. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For isoxazole derivatives, these calculated energy gaps have been used to predict their potential pharmaceutical activities. researchgate.net The analysis of the MOs reveals that the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Orbital Energies and Properties for Isoxazole Derivatives Calculated via DFT

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (Egap) | 4.5 eV to 6.5 eV | Correlates with chemical stability and reactivity researchgate.net |

| Ionization Potential | 6.5 eV to 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV to 2.0 eV | Energy released upon gaining an electron |

Note: This table presents typical data ranges for isoxazole derivatives based on computational studies and serves as an illustrative example for 5-Pyridin-2-ylisoxazole-4-carboxylic acid.

The structure of this compound allows for the existence of several tautomeric forms and conformational isomers. Tautomerism can occur within the carboxylic acid group (existing in its acid and zwitterionic forms) and potentially involving the isoxazole ring under certain conditions. Conformational isomers arise from the rotation around the single bond connecting the pyridine (B92270) and isoxazole rings.

Quantum chemical calculations are essential for determining the relative stabilities of these different forms. By calculating the ground-state energies of each possible tautomer and conformer, researchers can predict the most predominant species under given conditions. For instance, studies on other heterocyclic carboxylic acids have shown that the relative energies of conformers can differ by several kcal/mol, significantly influencing which shape the molecule adopts. This, in turn, affects its ability to bind to a biological target. The stability of such isomers is crucial for understanding the molecule's behavior in different chemical environments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (the ligand) might bind to a protein target. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity.

Studies on similar pyridine and isoxazole-containing compounds have shown that these heterocycles can form key interactions with protein residues. nih.govorientjchem.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group is a strong hydrogen bond donor and acceptor. The aromatic rings can also participate in π-π stacking and hydrophobic interactions.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov An MD simulation of this compound bound to a target would reveal how the molecule adjusts its conformation within the binding site and the stability of the key interactions, providing a more realistic view of the binding event. nih.gov

Table 2: Illustrative Molecular Docking Results for a Heterocyclic Ligand

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Carboxylic Acid (O-H) | ASP 145 | 1.8 |

| Hydrogen Bond | Pyridine Nitrogen (N) | LYS 33 | 2.1 |

| π-π Stacking | Isoxazole Ring | PHE 80 | 3.5 |

| Hydrophobic | Pyridine Ring | VAL 14, ILE 62 | N/A |

Note: This table is a hypothetical representation of the types of interactions that could be predicted for this compound based on docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are a cornerstone of rational drug design, allowing for the prediction of the activity of new, unsynthesized compounds.

To build a QSAR model for a series of analogs of this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment). nih.gov Using statistical methods or machine learning algorithms, a correlation is then established between these descriptors and the experimentally measured biological activity. nih.govnih.gov The resulting model can highlight which molecular properties are most important for activity, guiding the design of more potent compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule |

| Lipophilic | LogP (octanol/water partition coefficient) | Hydrophobicity, Membrane permeability |

| Topological | Wiener Index, Balaban J index | Atomic connectivity and branching |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are a powerful tool for structure elucidation and validation.

For this compound, DFT calculations could predict the 1H and 13C NMR spectra. By comparing the calculated chemical shifts with those obtained from an experimental spectrum, the proposed structure can be confirmed. nih.gov Discrepancies between theoretical and experimental data can point to incorrect structural assignments or suggest the presence of unexpected tautomers or conformers. nih.gov Similarly, calculating the IR spectrum can help in assigning the vibrational modes observed experimentally, such as the characteristic stretches of the C=O, O-H, and C=N bonds.

Table 4: Example of Calculated vs. Experimental 13C NMR Chemical Shifts

| Carbon Atom (Hypothetical) | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Carboxylic Acid (C=O) | 168.5 | 169.2 | -0.7 |

| Isoxazole C4 | 115.2 | 114.8 | +0.4 |

| Isoxazole C5 | 162.1 | 161.9 | +0.2 |

| Pyridine C2' | 150.8 | 151.1 | -0.3 |

Note: This table illustrates the typical agreement between calculated and experimental NMR data used for structural validation.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Role of 5-Pyridin-2-ylisoxazole-4-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound core embodies the characteristics of such a scaffold. Both the pyridine (B92270) and isoxazole (B147169) ring systems are prevalent in a wide array of biologically active compounds, contributing to favorable drug-like properties.

The carboxylic acid group at the 4-position of the isoxazole ring further enhances the scaffold's utility. This acidic functional group can act as a key pharmacophore, forming critical ionic interactions or hydrogen bonds with target proteins. It also provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as esters and amides. This adaptability is crucial for fine-tuning the pharmacological properties of lead compounds.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the validation of new drug targets. The development of derivatives of this compound as chemical probes is an active area of research. By incorporating reporter groups such as fluorescent tags, biotin, or photoreactive moieties, researchers can design molecules that allow for the visualization, isolation, and identification of their cellular targets.

The synthesis of such probes typically involves the modification of the carboxylic acid group or other positions on the pyridine or isoxazole rings. For instance, the carboxylic acid can be coupled with a linker attached to a fluorescent dye, enabling the tracking of the molecule's distribution within cells or tissues. Alternatively, the scaffold can be modified to include a photo-affinity label, which upon irradiation, forms a covalent bond with its binding partner, facilitating its identification through proteomic techniques.

While specific examples of chemical probes derived directly from this compound are not yet extensively documented in publicly available literature, the general principles of probe development are being applied to similar heterocyclic scaffolds. The insights gained from these related studies will undoubtedly guide the design and synthesis of sophisticated chemical probes based on the this compound framework.

Strategies for Scaffold Optimization and Lead Compound Identification

The process of transforming a promising scaffold into a viable drug candidate involves rigorous scaffold optimization and lead compound identification. For the this compound scaffold, several strategies are being employed to enhance its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: A cornerstone of drug discovery, SAR studies involve systematically modifying the chemical structure of the scaffold and evaluating the impact of these changes on biological activity. For the this compound core, this could involve:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the pyridine ring to probe for additional binding interactions and modulate physicochemical properties.

Modification of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to alter polarity, membrane permeability, and metabolic stability.

Introduction of Substituents on the Isoxazole Ring: Although the core structure is defined, minor modifications to the isoxazole ring, where possible, could be explored.

A hypothetical example of SAR exploration is presented in the table below, illustrating how systematic modifications could influence inhibitory activity against a target enzyme.

| Compound | R1 (on Pyridine) | R2 (at Carboxylic Acid) | IC50 (nM) |

| Parent Scaffold | H | OH | 500 |

| Derivative 1 | 4-Cl | OH | 250 |

| Derivative 2 | 4-OCH3 | OH | 400 |

| Derivative 3 | H | OCH3 | >1000 |

| Derivative 4 | H | NHCH3 | 350 |

Fragment-Based and Structure-Based Drug Design: Computational methods play a crucial role in modern drug discovery. By understanding the three-dimensional structure of a biological target, researchers can design molecules that fit precisely into the binding site. For the this compound scaffold, docking studies can predict favorable binding modes and guide the design of new derivatives with improved affinity and selectivity.

Pharmacokinetic and Physicochemical Profiling: In addition to biological activity, a successful drug candidate must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Early-stage assessment of these properties, such as solubility, membrane permeability, and metabolic stability, is critical for identifying and prioritizing lead compounds. For instance, converting the carboxylic acid to an ester prodrug could enhance oral bioavailability.

Through these iterative cycles of design, synthesis, and testing, medicinal chemists aim to identify a lead compound with the optimal balance of potency, selectivity, and drug-like properties for further pre-clinical and clinical development.

Future Perspectives and Emerging Research Directions for 5 Pyridin 2 Ylisoxazole 4 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole-4-carboxylic acids, while established, is continually evolving towards more efficient and environmentally benign processes. Future research in the synthesis of 5-Pyridin-2-ylisoxazole-4-carboxylic acid is likely to focus on several innovative approaches. General methods for synthesizing similar isoxazole-4-carboxylic acid derivatives often involve multi-step processes that can be resource-intensive. google.comresearchgate.net

One promising direction is the development of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single operation, can significantly reduce solvent waste, energy consumption, and purification efforts. For instance, a method for preparing various 2,6-diaryl- and 2,5,6-triaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid has been developed via a Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, showcasing the potential for complex molecular construction from isoxazole (B147169) precursors. nih.gov

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of safer solvents, catalytic reagents over stoichiometric ones, and reaction conditions that minimize energy usage, such as microwave-assisted synthesis. Research into related isoxazole compounds has already demonstrated the successful application of such techniques. evitachem.com The exploration of solid-phase synthesis, where the compound is constructed on a polymer support, could also offer a streamlined and automatable route to this compound and its derivatives, facilitating the rapid generation of compound libraries for screening purposes. acs.org

A general synthetic pathway to a related compound, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, involves several steps starting from ethylacetoacetate and can be optimized to improve yield and purity. google.com

| Step | Reactants | Product | Key Conditions |

| 1 | Ethylacetoacetate, triethylorthoformate, acetic anhydride | Ethyl ethoxymethyleneacetoacetic ester | 75°C to 150°C |

| 2 | Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine (B1172632) sulfate | Ethyl-5-methylisoxazole-4-carboxylate | -20°C to 10°C in the presence of sodium acetate (B1210297) or a salt of trifluoroacetic acid |

| 3 | Ethyl-5-methylisoxazole-4-carboxylate | 5-methylisoxazole-4-carboxylic acid | Reaction with a strong acid |

| 4 | 5-methylisoxazole-4-carboxylic acid, thionyl chloride | 5-methylisoxazole-4-carbonyl chloride | - |

| 5 | 5-methylisoxazole-4-carbonyl chloride, trifluoromethyl aniline, amine base | 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide | 0°C to 50°C |

This table illustrates a general synthetic route for a related isoxazole derivative, highlighting the types of transformations that could be optimized for the synthesis of this compound.

Advanced Mechanistic Investigations into Biological Activity and Selectivity

Initial research has identified this compound as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net This enzyme is a key regulator of intracellular glucocorticoid levels and is a therapeutic target for metabolic syndrome. researchgate.netoup.com Future research will need to delve deeper into the molecular interactions between the compound and the 11β-HSD1 enzyme.

Advanced techniques such as X-ray co-crystallography could provide a high-resolution view of the compound bound to the active site of the enzyme. This would elucidate the specific binding mode and the key amino acid residues involved in the interaction. Such structural insights are invaluable for understanding the basis of its inhibitory activity and for designing more potent and selective inhibitors. For instance, a structural change from a pyridine (B92270) to a pyrazole (B372694) ring in a class of 11β-HSD1 inhibitors led to an improved technical profile. nih.gov

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Studies

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For this compound, these computational tools can be leveraged to accelerate the exploration of its structure-activity relationship (SAR). By generating a focused library of derivatives and testing their biological activity, AI/ML models can be trained to predict the activity of novel, untested compounds.

This predictive power can guide the synthesis of new analogues with a higher probability of improved activity, thereby reducing the number of compounds that need to be synthesized and tested. For example, in a study of other carboxylic acid-based inhibitors, replacing an aromatic system with heterocyclic rings like pyridine or oxazole (B20620) was found to greatly reduce the activity of new analogues. nih.gov Such insights are critical for building predictive SAR models.

Moreover, AI can be used to analyze large datasets of known 11β-HSD1 inhibitors to identify key structural motifs and physicochemical properties that are essential for potent inhibition. This information can then be used to guide the design of new derivatives of this compound with enhanced properties.

| Parameter | Application in SAR for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their 11β-HSD1 inhibitory activity to predict the potency of new designs. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for binding to the 11β-HSD1 active site, guiding the design of novel scaffolds. |

| Generative Models | Use deep learning to design novel molecules with desired properties, such as high potency and selectivity for 11β-HSD1, based on the core structure of this compound. |

| Predictive ADMET models | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to prioritize compounds with favorable drug-like characteristics early in the discovery process. |

This interactive table outlines how different AI and ML techniques can be applied to the study of this compound and its derivatives.

Exploration of Additional Therapeutic Areas Based on Mechanistic Insights

The known inhibitory activity of this compound against 11β-HSD1 opens up avenues for its investigation in a range of therapeutic areas beyond the initially explored metabolic disorders. Elevated glucocorticoid levels are implicated in a variety of pathological conditions.

Inhibition of 11β-HSD1 has shown potential benefits in several conditions:

Neurodegenerative Diseases: Studies have suggested that inhibiting 11β-HSD1 could be beneficial in treating age-related cognitive decline. researchgate.net

Ophthalmology: There is evidence to suggest a role for 11β-HSD1 inhibitors in the treatment of glaucoma. oup.com

Dermatology: Topical application of 11β-HSD1 inhibitors may help in accelerating wound healing. researchgate.net

Oncology: The role of 11β-HSD1 in cancer is also an emerging area of research, with potential applications for its inhibitors in cancer therapy. nih.gov

Future research should therefore include preclinical studies in relevant animal models to evaluate the efficacy of this compound in these additional therapeutic areas. Such studies would broaden the potential clinical applications of this compound and its derivatives.

| Therapeutic Area | Rationale for Investigating this compound |

| Metabolic Syndrome | As a known 11β-HSD1 inhibitor, it has the potential to improve insulin (B600854) sensitivity and lipid profiles. nih.govnih.gov |

| Type 2 Diabetes | By reducing local glucocorticoid action, it may lower blood glucose levels. researchgate.net |

| Obesity | Inhibition of 11β-HSD1 has been linked to reduced body weight and adiposity. nih.gov |

| Cognitive Disorders | Potential to mitigate age-related cognitive decline by modulating glucocorticoid levels in the brain. researchgate.net |

| Glaucoma | May reduce intraocular pressure by inhibiting 11β-HSD1 in ocular tissues. oup.com |

This interactive table summarizes the potential therapeutic applications of this compound based on its mechanism of action.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 5-Pyridin-2-ylisoxazole-4-carboxylic acid?

Methodological Answer:

A widely used approach involves cyclocondensation reactions of precursors such as ethyl acetoacetate, substituted hydrazines, and aldehydes. For example:

Step 1: Condensation of ethyl acetoacetate with phenylhydrazine to form a pyrazole intermediate .

Step 2: Functionalization of the pyrazole core via alkylation or oxidation to introduce the isoxazole and pyridine moieties.

Step 3: Hydrolysis of ester groups under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative .

Key Considerations: Use anhydrous solvents and inert atmospheres to avoid side reactions.

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Selection: Palladium or copper catalysts enhance cyclization efficiency in heterocycle formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in reflux conditions .

- Temperature Control: Gradual heating (40–100°C) ensures controlled reaction kinetics. For example, Pd-mediated cross-coupling reactions achieve >80% yield at 80°C .

Data Contradictions: Conflicting reports on optimal catalyst loading (0.5–5 mol%) suggest systematic screening is essential .

Basic Characterization: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For pyrazole-isoxazole hybrids, expect peaks at δ 7.5–8.5 ppm (pyridine protons) and δ 160–170 ppm (carboxylic acid carbonyl) .

- XRD Analysis: Single-crystal X-ray diffraction confirms bond lengths and angles (e.g., C=O bond ≈ 1.21 Å in carboxylic acid groups) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] for CHNO: calc. 218.0564) .

Advanced Characterization: How can researchers resolve contradictions in reported physicochemical data?

Methodological Answer:

- Melting Point Discrepancies: Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Spectral Interpretation: Compare experimental IR spectra (e.g., O-H stretch at 2500–3000 cm) with computational models (DFT/B3LYP) .

- Reference Standards: Cross-check data against NIST-certified databases for validated spectral libraries .

Biological Activity: How to design in vitro assays to evaluate its enzyme inhibition potential?

Methodological Answer:

Target Selection: Prioritize enzymes with structural homology to known pyrazole/isoxazole targets (e.g., cyclooxygenase-2 or kinases) .

Assay Design:

- Kinetic Studies: Use fluorogenic substrates to measure IC values.

- Docking Simulations: Perform molecular docking (AutoDock Vina) to predict binding modes to active sites .

Controls: Include positive inhibitors (e.g., aspirin for COX-2) and validate via dose-response curves .

Advanced Mechanistic Studies: What strategies elucidate its interaction with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry .

- Site-Directed Mutagenesis: Modify enzyme active sites (e.g., His→Ala mutations) to identify critical residues .

- Metabolite Profiling: Use LC-MS/MS to track metabolic stability in hepatic microsomes .

Case Study: For immunomodulatory activity, screen cytokine release (e.g., IL-6, TNF-α) in macrophage cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.